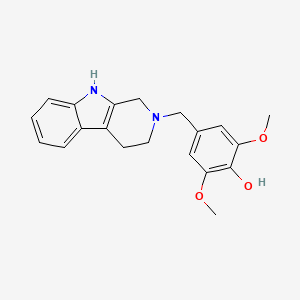![molecular formula C15H23N3OS B5142607 N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, also known as A-331440, is a synthetic compound that has gained attention due to its potential therapeutic properties. This compound belongs to the class of thioureas and has been extensively studied for its biological properties.
作用機序
The exact mechanism of action of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to inhibit the activity of Janus kinase 2 (JAK2), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce tumor growth and metastasis in animal models of cancer. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its high purity and stability. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of using N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays and experiments.
将来の方向性
There are several future directions for research related to N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One area of interest is the development of more potent and selective inhibitors of PTP1B and JAK2. Another area of interest is the investigation of the potential use of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in the treatment of other diseases, such as diabetes and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea and its potential side effects.
合成法
The synthesis of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the reaction of 4-methylphenyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction is carried out in anhydrous toluene at reflux temperature for 24 hours. The product is then purified by column chromatography to obtain N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in high yield and purity.
科学的研究の応用
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-13-3-5-14(6-4-13)17-15(20)16-7-2-8-18-9-11-19-12-10-18/h3-6H,2,7-12H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGWQQCVJXPKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5142538.png)
![N-(1-{1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5142547.png)
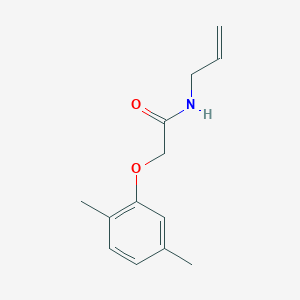
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5142564.png)
![2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5142576.png)
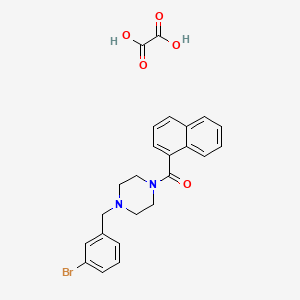
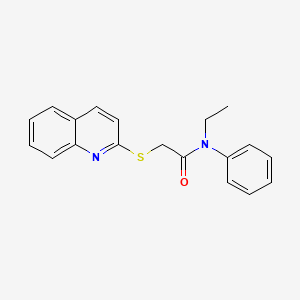
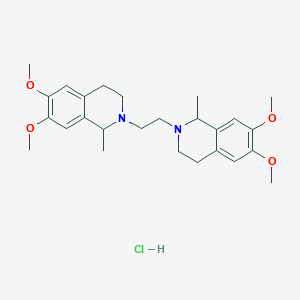
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)
